molecular formula C15H14N2O B8573284 5-Methoxy-2-methyl-1-phenyl-1H-benzimidazole CAS No. 444995-63-5

5-Methoxy-2-methyl-1-phenyl-1H-benzimidazole

Cat. No. B8573284
Key on ui cas rn: 444995-63-5
M. Wt: 238.28 g/mol
InChI Key: FBNNOTJDULWWCJ-UHFFFAOYSA-N
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Patent
US08735586B2

Procedure details

The title compound was prepared with the analogous procedure described in example 1 using 4-Iodo-3-nitroanisole (140 mg, 0.5 mmol) and N-phenylacetamide (81 mg, 0.6 mmol) as starting materials to yield the title compound as a pale yellow solid (80 mg, 67%). mp 88-90° C. 1H NMR (DMSO) δ 2.61 (s, 3 H), 3.88 (s, 3 H), 7.07 (d, J=8.9 Hz, 1 H), 7.25 (d, J=8.9 Hz, 1 H), 7.38 (br s, 1 H), 7.65-7.73 (m, 5 H); 13C NMR δ 12.5, 55.9, 97.7, 112.6, 114.7, 126.9, 127.8, 130.2, 130.3, 132.8, 133.1, 151.2, 157.6, 157.8. HRMS (FAB): cal. for C15H15N2O [M+H]+: 239.1184; found: 239.1180.
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[N+:10]([O-])=O.[C:13]1([NH:19][C:20](=O)[CH3:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]2[N:19]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:20]([CH3:21])=[N:10][C:3]=2[CH:4]=1

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
IC1=C(C=C(C=C1)OC)[N+](=O)[O-]
Step Two
Name
Quantity
81 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared with the analogous procedure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(N(C(=N2)C)C2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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